Cas no 1638768-88-3 ((2,2-dimethoxycyclobutyl)methanamine)
(2,2-dimethoxycyclobutyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2,2-DIMETHOXYCYCLOBUTYL)METHANAMINE
- Cyclobutanemethanamine, 2,2-dimethoxy-
- (2,2-dimethoxycyclobutyl)methanamine
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- MDL: MFCD27986944
- Inchi: 1S/C7H15NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5,8H2,1-2H3
- InChI Key: MKADXYVJQYPTHH-UHFFFAOYSA-N
- SMILES: C1(CN)CCC1(OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
(2,2-dimethoxycyclobutyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A945278-1g |
(2,2-Dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95+% | 1g |
$618.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-100mg |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 100mg |
¥1155.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-250mg |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 250mg |
¥1538.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-500mg |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 500mg |
¥2561.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-1g |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 1g |
¥3201.0 | 2024-04-23 | |
| Chemenu | CM321889-100mg |
(2,2-Dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 100mg |
$267 | 2023-03-07 | |
| Chemenu | CM321889-250mg |
(2,2-Dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 250mg |
$444 | 2023-03-07 | |
| Chemenu | CM321889-1g |
(2,2-Dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 1g |
$888 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-100.0mg |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 100.0mg |
¥1155.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06202-250.0mg |
(2,2-dimethoxycyclobutyl)methanamine |
1638768-88-3 | 95% | 250.0mg |
¥1538.0000 | 2025-04-12 |
(2,2-dimethoxycyclobutyl)methanamine Suppliers
(2,2-dimethoxycyclobutyl)methanamine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on (2,2-dimethoxycyclobutyl)methanamine
Chemical Profile of (2,2-Dimethoxycyclobutyl)methanamine (CAS No. 1638768-88-3)
(2,2-Dimethoxycyclobutyl)methanamine, identified by the CAS number 1638768-88-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cycloalkyl amines, characterized by a cyclobutyl ring substituted with two methoxy groups at the 2-position and an amine functional group at the 1-position. The structural motif of this molecule imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The< strong>molecular structure of (2,2-Dimethoxycyclobutyl)methanamine consists of a rigid cyclobutane core, which is a common scaffold in many biologically active molecules due to its ability to mimic certain natural product structures. The presence of two< strong>methoxy groups enhances the lipophilicity and potential metabolic stability of the compound, while the< strong>amine functionality provides a site for further chemical modification, such as coupling reactions or derivatization into amides or ureas. These features make it a versatile building block for drug discovery programs targeting various therapeutic areas.
In recent years, there has been growing interest in cycloalkylamines as key components in medicinal chemistry. Their unique structural features often contribute to improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic clearance. For instance, studies have shown that substituents on the cycloalkyl ring can significantly influence the binding affinity and selectivity of small molecule inhibitors towards biological targets. The< strong>(2,2-Dimethoxycyclobutyl)methanamine structure offers a promising platform for designing novel compounds with optimized pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone strategy in drug design, aiming to modulate biological pathways by binding to specific enzymatic targets. The< strong>cyclobutyl moiety can serve as a hydrophobic anchor that interacts favorably with hydrophobic pockets in enzyme active sites, while the< strong>amine group can form hydrogen bonds or coordinate with polar residues. This dual functionality has been exploited in several high-throughput screening campaigns to identify lead compounds for diseases such as cancer and inflammatory disorders.
Recent advancements in computational chemistry have further enhanced the utility of (2,2-Dimethoxycyclobutyl)methanamine as a scaffold for drug discovery. Molecular modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to predict how this compound might interact with biological targets at an atomic level. These studies have provided valuable insights into optimizing its structure for better binding affinity and reduced off-target effects. For example, computational studies have suggested that minor modifications to the< strong>methoxy substituents could improve solubility while maintaining high potency.
In addition to its role as an intermediate in synthetic chemistry, (2,2-Dimethoxycyclobutyl)methanamine has shown promise in material science applications. Its rigid cyclic structure and functional groups make it a candidate for designing polymers with tailored properties. For instance, polymers incorporating this moiety might exhibit enhanced thermal stability or mechanical strength due to the rigidity of the cyclobutane ring. Such materials could find applications in coatings, adhesives, or even biodegradable polymers where structural integrity is crucial.
The synthesis of (2,2-Dimethoxycyclobutyl)methanamine involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the reaction of cyclobutanone derivatives with methanol under basic conditions to introduce the< strong>methoxy groups, followed by nucleophilic substitution with ammonia or an amine source to install the< strong>amine functionality. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing reaction times and improving yields. These developments are essential for scaling up production and making this compound more accessible for industrial applications.
Given its structural features and potential applications, (2,2-Dimethoxycyclobutyl)methanamine represents an important chemical entity in modern research and development. Its ability to serve as a versatile intermediate for synthesizing complex molecules underscores its value in pharmaceuticals and materials science alike. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in these fields.
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